Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-
Overview
Description
Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- is a fluorinated organic compound with the molecular formula C5H7F3O2. This compound is characterized by the presence of a trifluoromethyl group and a chiral center at the second carbon, making it an important molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- typically involves the use of chiral auxiliaries and alkylation reactions. One common method employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base. This complex is then alkylated with CF3-CH2-I under basic conditions. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques. The method mentioned above has been specifically developed for large-scale preparation, allowing for the production of over 300 grams of the target compound in a single batch .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by palladium-catalyzed conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-amino-4,4,4-trifluoro-, methyl ester, hydrochloride: This compound shares the trifluoromethyl group but differs in its amino and ester functionalities.
4-(Trifluoromethyl)phenylboronic acid: Another fluorinated compound used in cross-coupling reactions, but with a different structural framework.
Uniqueness
Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- is unique due to its chiral center and the presence of both a trifluoromethyl group and a carboxylic acid group. This combination of features makes it particularly valuable in drug design and other applications where specific stereochemistry and functional groups are crucial .
Properties
IUPAC Name |
(2R)-4,4,4-trifluoro-2-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUKEMPWKGDRJV-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428819 | |
Record name | AC1OOCXD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821775-25-1 | |
Record name | AC1OOCXD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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